Spebrutinib

Catalog No.
S547909
CAS No.
1202757-89-8
M.F
C22H22FN5O3
M. Wt
423.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spebrutinib

CAS Number

1202757-89-8

Product Name

Spebrutinib

IUPAC Name

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)

InChI Key

KXBDTLQSDKGAEB-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F

Solubility

Soluble in DMSO, not in water

Synonyms

CC292; CC-292; CC 292; AVL292; AVL-292; AVL 292; Spebrutinib.

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F

Description

The exact mass of the compound Spebrutinib is 423.17067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chronic Lymphocytic Leukemia (CLL)

    Spebrutinib has been extensively studied in CLL, a cancer of mature B lymphocytes. Clinical trials have shown significant efficacy of spebrutinib in treating CLL, both as a first-line therapy and for patients who have relapsed or become resistant to other treatments [, ].

  • Other B-Cell Malignancies

    Research is ongoing to investigate the effectiveness of spebrutinib in other B-cell malignancies, including mantle cell lymphoma (MCL) and Waldenström's macroglobulinemia (WM) []. Early clinical trials suggest promising results, with spebrutinib showing potential for improved patient outcomes.

Spebrutinib in Autoimmune Disease Research

Beyond cancer, spebrutinib is also being explored for its potential in treating autoimmune diseases where B cells play a significant role. Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues.

  • Rheumatoid Arthritis (RA)

    B cells contribute to inflammation in RA. Studies are investigating whether spebrutinib can suppress B cell activity and alleviate RA symptoms.

  • Other Autoimmune Diseases

    Research is also exploring the potential use of spebrutinib in other autoimmune diseases such as systemic lupus erythematosus (SLE) and Sjögren's syndrome [].

Spebrutinib is a small molecule compound classified as an irreversible inhibitor of Bruton tyrosine kinase, primarily used in the treatment of various B-cell malignancies and autoimmune disorders. Its chemical formula is C22H22FN5O3C_{22}H_{22}FN_{5}O_{3}, and it has a molecular weight of approximately 423.448 g/mol. The compound is also known by its developmental code name CC-292 and has shown promise in clinical trials targeting conditions such as rheumatoid arthritis and diffuse large B-cell lymphoma .

Spebrutinib acts as a covalent inhibitor of Bruton's tyrosine kinase (BTK) []. It covalently binds to a cysteine residue within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity []. BTK plays a critical role in B-cell signaling, and its inhibition disrupts B-cell proliferation and survival, leading to potential therapeutic effects in B-cell malignancies.

  • Toxicity: Studies have shown that Spebrutinib can cause adverse effects such as diarrhea, hypertension, and cytopenias (reduced blood cell counts).
  • Other hazards: Data on flammability, reactivity, and other specific hazards are limited.
During its metabolic processing. The primary pathways involve oxidation, hydroxylation, o-dealkylation, epoxidation, defluorination, and reduction. Notably, reactive intermediates such as iminium ions and glycidamide derivatives are formed during these processes. These intermediates can bind covalently to proteins, potentially leading to adverse drug reactions . The bioactivation pathways indicate that the acrylamide group within spebrutinib is particularly reactive, forming unstable aldehyde intermediates that can be characterized using mass spectrometry .

Spebrutinib exhibits significant biological activity by selectively inhibiting Bruton tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This inhibition leads to the blockade of B-cell activation and proliferation, thereby reducing inflammatory cytokine production in myeloid cells and osteoclastogenesis. Preclinical studies have demonstrated its efficacy in models of collagen-induced arthritis and other B-cell mediated diseases . The compound has shown near-complete occupancy of Bruton tyrosine kinase within 8-24 hours post-administration in human trials, indicating its potent and prolonged action .

The synthesis of spebrutinib involves several steps that typically include the reaction of various organic reagents under controlled conditions. For instance, one method details the reaction of benzoyl chloride with specific amines in the presence of potassium carbonate in tetrahydrofuran at low temperatures . This process is followed by purification steps including filtration and washing with solvents such as methanol and dichloromethane to yield the final product.

Spebrutinib is primarily investigated for its therapeutic applications in treating:

  • Rheumatoid Arthritis: By inhibiting B-cell activation, it may alleviate symptoms associated with this autoimmune disorder.
  • B-cell Malignancies: It has shown efficacy in clinical trials for conditions like diffuse large B-cell lymphoma and chronic lymphocytic leukemia.
  • Other Autoimmune Disorders: Its mechanism of action suggests potential utility in various conditions characterized by abnormal B-cell activity .

Interaction studies have revealed that spebrutinib binds covalently to Bruton tyrosine kinase at its adenosine triphosphate binding site. This binding is characterized by high affinity and specificity, which is crucial for minimizing off-target effects associated with other tyrosine kinase inhibitors. The compound's selectivity has been compared to other inhibitors, demonstrating its unique profile in targeting B-cell signaling pathways effectively

Several compounds share structural or functional similarities with spebrutinib, particularly those targeting Bruton tyrosine kinase or related pathways:

Compound NameMechanism of ActionUnique Features
AcalabrutinibIrreversible BTK inhibitorHigher selectivity for BTK over ITK
ZanubrutinibIrreversible BTK inhibitorImproved pharmacokinetics
TirabrutinibIrreversible BTK inhibitorDesigned for enhanced oral bioavailability
IbrutinibIrreversible BTK inhibitorFirst-in-class BTK inhibitor

Spebrutinib's unique structure features a specific acrylamide moiety that enhances its reactivity compared to other compounds in this class. Its ability to form stable covalent bonds with Bruton tyrosine kinase distinguishes it from others like ibrutinib, which has different pharmacokinetic properties and side effect profiles

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

423.17066774 g/mol

Monoisotopic Mass

423.17066774 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DRU6NG543J

Wikipedia

Spebrutinib

Dates

Modify: 2023-08-15
1: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. PubMed PMID: 24357428.

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